2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid
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Overview
Description
3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities This compound is characterized by its unique structure, which includes two ethyl ester groups at positions 3 and 5, and two methyl groups at positions 2 and 6 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine typically involves the Hantzsch synthesis, a well-known method for preparing dihydropyridines. This method involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen donor in reductive amination and conjugate reduction reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, reduced amines, and ester derivatives .
Scientific Research Applications
3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine has several applications in scientific research:
Chemistry: It is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions.
Biology: The compound has been tested for antimicrobial activities.
Medicine: Dihydropyridine derivatives are known for their calcium channel blocking activity, making them potential candidates for cardiovascular drugs.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine involves its ability to donate hydrogen atoms in reductive reactions. This property is utilized in organocatalytic reductive amination and conjugate reduction processes. The compound’s structure allows it to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another dihydropyridine derivative with similar hydrogen-donating properties.
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-phenyl-1,4-dihydropyridine: A compound with similar structural features but different substituents at the 4-position.
Uniqueness
3,5-Dicarbethoxy-1,4-dihydro-2,6-dimethyl-1,4-diphenylpyridine is unique due to the presence of phenyl groups at positions 1 and 4, which enhance its chemical stability and potential biological activity. This structural feature distinguishes it from other dihydropyridine derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
83300-97-4 |
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Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C21H19NO4/c1-13-17(20(23)24)19(15-9-5-3-6-10-15)18(21(25)26)14(2)22(13)16-11-7-4-8-12-16/h3-12,19H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
VCIHHFBDFJQNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C2=CC=CC=C2)C)C(=O)O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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